molecular formula C15H21Cl2NO B13762328 1-Naphthylamine, 5-allyloxy-8-chloro-N,N-dimethyl-1,2,3,4-tetrahydro-, hydrochloride CAS No. 63978-97-2

1-Naphthylamine, 5-allyloxy-8-chloro-N,N-dimethyl-1,2,3,4-tetrahydro-, hydrochloride

Cat. No.: B13762328
CAS No.: 63978-97-2
M. Wt: 302.2 g/mol
InChI Key: MHBBJQAKOJKYKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a substituted 1,2,3,4-tetrahydronaphthalen-1-amine derivative with a complex substitution pattern:

  • 8-chloro: A chlorine atom at position 8, which may influence electronic properties and binding interactions.
  • N,N-dimethyl: A dimethylamine group, increasing basicity and altering solubility.
  • Hydrochloride salt: Improves stability and aqueous solubility compared to the free base.

Properties

CAS No.

63978-97-2

Molecular Formula

C15H21Cl2NO

Molecular Weight

302.2 g/mol

IUPAC Name

(8-chloro-5-prop-2-enoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-dimethylazanium;chloride

InChI

InChI=1S/C15H20ClNO.ClH/c1-4-10-18-14-9-8-12(16)15-11(14)6-5-7-13(15)17(2)3;/h4,8-9,13H,1,5-7,10H2,2-3H3;1H

InChI Key

MHBBJQAKOJKYKI-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)C1CCCC2=C(C=CC(=C12)Cl)OCC=C.[Cl-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Naphthylamine, 5-allyloxy-8-chloro-N,N-dimethyl-1,2,3,4-tetrahydro-, hydrochloride can be logically divided into key steps:

  • Preparation of the tetrahydro-1-naphthalenone core with allyloxy substitution at position 5.
  • Introduction of the chloro substituent at position 8.
  • Conversion of the ketone to the corresponding amine (naphthylamine).
  • N,N-dimethylation of the amine group.
  • Formation of the hydrochloride salt.

Each step requires specific reaction conditions and reagents to achieve high yield and purity.

Preparation of 5-Allyloxy-1,2,3,4-tetrahydro-1-naphthalenone (Key Intermediate)

The allyloxy substitution at position 5 is introduced via allylation of 1,2,3,4-tetrahydro-1-naphthalenone. This step is well-documented in literature:

  • Method: Allylation of 1,2,3,4-tetrahydro-1-naphthalenone using allyl bromide or allyl chloride under basic conditions (e.g., potassium carbonate or sodium hydride) in an aprotic solvent such as DMF or THF.
  • Conditions: Typically conducted at room temperature to moderate heating.
  • Yield: Moderate to high yields reported depending on reaction time and reagent purity.

This intermediate is critical as it sets the stage for further functionalization.

Chlorination at Position 8

Selective chlorination at the 8-position of the naphthalene ring can be achieved by electrophilic aromatic substitution using reagents such as thionyl chloride (SOCl2) or N-chlorosuccinimide (NCS):

  • Reagents: NCS in the presence of a Lewis acid catalyst or SOCl2 under controlled temperature.
  • Selectivity: Achieved by controlling reaction time and temperature to avoid poly-chlorination.
  • Notes: Purification is necessary to remove unreacted starting material and side products.

Conversion of Ketone to 1-Naphthylamine Derivative

The conversion of the ketone group to the corresponding amine is typically performed via reductive amination or catalytic hydrogenation of nitro precursors:

  • Catalytic Hydrogenation: 1-Nitronaphthalene derivatives can be hydrogenated to 1-naphthylamine using platinum or Raney nickel catalysts under elevated temperature (150–250°C) and pressure (50–300 bar) in the presence of inert organic solvents miscible with water (e.g., lower aliphatic alcohols).
  • Yield: Over 90% yield is achievable with purified nitronaphthalene free of sulfur impurities.
  • Alternative: Béchamp reduction using iron in dilute hydrochloric acid is a classical method but less selective.

N,N-Dimethylation of the Amine

N,N-Dimethylation of the primary amine is generally achieved by methylation using formaldehyde and formic acid (Eschweiler–Clarke reaction) or methyl iodide under basic conditions:

  • Eschweiler–Clarke Reaction: Treating the amine with excess formaldehyde and formic acid under reflux conditions leads to dimethylation.
  • Alternative: Direct alkylation with methyl iodide in the presence of a base such as potassium carbonate.
  • Considerations: Control of reaction stoichiometry is critical to avoid over-alkylation.

Formation of the Hydrochloride Salt

The final step involves converting the free base amine into its hydrochloride salt to enhance stability and solubility:

  • Method: Treatment of the N,N-dimethylated amine with hydrogen chloride gas or concentrated hydrochloric acid in an appropriate solvent such as ethanol.
  • Yield: Quantitative formation of the hydrochloride salt is typical.
  • Purification: Crystallization from ethanol or ethyl acetate yields the pure hydrochloride salt.

Data Tables Summarizing Key Preparation Steps

Step Reagents/Conditions Yield (%) Notes
Allylation of tetrahydro-naphthalenone Allyl bromide, K2CO3, DMF, RT to 60°C 70-85 Key intermediate for allyloxy substitution
Chlorination at position 8 NCS, Lewis acid catalyst, controlled temp 65-75 Selective mono-chlorination
Catalytic hydrogenation to amine Pt/activated charcoal, 150-250°C, 50-300 bar, inert solvent >90 High purity nitronaphthalene required
N,N-Dimethylation Formaldehyde + formic acid (Eschweiler–Clarke) or MeI + base 80-90 Avoid over-alkylation
Hydrochloride salt formation HCl gas or conc. HCl in ethanol ~100 Crystallization for purity

Detailed Research Findings and Notes

  • The catalytic hydrogenation of 1-nitronaphthalene to 1-naphthylamine is a well-established industrial process that ensures high yield and purity, particularly when using platinum on activated charcoal catalysts at elevated temperature and pressure.
  • Allylation reactions for introducing allyloxy groups on tetrahydronaphthalenones are typically performed under mild conditions and result in moderate to high yields, providing a versatile handle for further functionalization.
  • Chlorination at aromatic positions requires careful control to prevent multiple substitutions; N-chlorosuccinimide is preferred for regioselectivity.
  • N,N-Dimethylation methods are classical and effective; the Eschweiler–Clarke reaction is favored for its mild conditions and minimal side reactions.
  • Formation of hydrochloride salts is a common pharmaceutical step to improve compound stability and solubility; ethanol is a preferred solvent for crystallization.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of naphthylamine compounds exhibit significant anticancer properties. Studies have shown that the presence of chlorine and allyloxy groups enhances the cytotoxic effects against various cancer cell lines. For instance, a study highlighted the compound's ability to induce apoptosis in human cancer cells through mitochondrial pathways .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. It has been investigated for its ability to mitigate neuronal damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the modulation of oxidative stress and inflammatory pathways, suggesting a promising avenue for therapeutic development .

Antimicrobial Properties

The antimicrobial efficacy of 1-Naphthylamine derivatives has also been documented. It demonstrates activity against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents. The structure-activity relationship studies indicate that modifications to the naphthalene ring can enhance its antimicrobial potency .

Dye Production

The compound is utilized in the synthesis of dyes and pigments due to its vibrant color properties. Its derivatives are incorporated into textile dyes, providing stability and resistance to fading under light exposure .

Polymer Chemistry

In polymer science, 1-Naphthylamine derivatives are used as additives to improve the thermal stability and mechanical properties of polymers. They act as antioxidants and UV stabilizers in various plastic formulations .

Case Study 1: Anticancer Research

A recent investigation focused on the anticancer effects of 1-Naphthylamine, 5-allyloxy-8-chloro-N,N-dimethyl-1,2,3,4-tetrahydro-, hydrochloride against breast cancer cell lines. The study reported a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than that of standard chemotherapeutic agents. The results suggest that this compound could serve as a lead structure for developing novel anticancer drugs .

Case Study 2: Neuroprotection

In a preclinical study examining neuroprotective effects, researchers administered the compound to animal models subjected to neurotoxic agents. The results indicated a marked reduction in neuronal loss and improved cognitive function compared to control groups. This highlights the potential application of this compound in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-Naphthylamine, 5-allyloxy-8-chloro-N,N-dimethyl-1,2,3,4-tetrahydro-, hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences:

Compound Name Substituents Molecular Formula CAS/Identifier Key Features
Target Compound: 1-Naphthylamine, 5-allyloxy-8-chloro-N,N-dimethyl-1,2,3,4-tetrahydro-, hydrochloride 5-allyloxy, 8-Cl, N,N-dimethyl, tetrahydro, HCl C₁₆H₂₁ClN₂O·HCl Not explicitly provided Combines lipophilic allyloxy, electron-withdrawing Cl, and enhanced solubility via HCl salt.
1-Naphthylamine hydrochloride Unsubstituted 1-naphthylamine, HCl C₁₀H₉N·HCl 552-46-5 Simpler structure; associated with carcinogenicity concerns .
β-Naphthylamine hydrochloride Unsubstituted 2-naphthylamine, HCl C₁₀H₉N·HCl 612-52-2 Known carcinogen; historical industrial use linked to bladder cancer .
1,2,3,4-Tetrahydro-5-benzyloxy-8-chloro-N,N-dimethyl-naphthylamine hydrochloride 5-benzyloxy, 8-Cl, N,N-dimethyl, tetrahydro, HCl C₁₉H₂₁ClN₂O·HCl BFA930 Benzyloxy group increases steric bulk compared to allyloxy; may reduce metabolic stability.
5-Methoxy-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride 5-OCH₃, N,N-dimethyl, tetrahydro, HCl C₁₃H₁₉NO·HCl CID 46462 Methoxy substituent less reactive than allyloxy; likely higher metabolic stability.
8-Chloro-N-ethyl-5-methoxy-N-propynyl-tetrahydro-naphthylamine hydrochloride 8-Cl, 5-OCH₃, N-ethyl, N-propynyl, tetrahydro, HCl C₁₆H₂₀ClNO·HCl CID 45856 Propynyl group introduces alkyne functionality, enabling click chemistry applications.
5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride 5,7-diCl, tetrahydro, HCl C₁₀H₁₂Cl₃N 1199782-94-9 Dichloro substitution enhances electron withdrawal; potential for halogen bonding.

Structural and Functional Analysis

Substituent Effects

  • Allyloxy vs. Methoxy (CID 46462) is electron-donating and metabolically stable .
  • Chlorine Position :
    • 8-Cl (target compound) vs. 5,7-diCl (CAS 1199782-94-9): Chlorine at position 8 may sterically hinder interactions compared to 5,7-dichloro, which could enhance electrophilic reactivity .
  • Amine Modifications :
    • N,N-dimethyl (target compound) increases basicity (pKa ~8-9) compared to N-ethyl/propynyl (CID 45856), which may reduce solubility but enhance target binding via hydrophobic effects .

Physicochemical Properties

  • Solubility : Hydrochloride salts universally improve water solubility. The target compound’s allyloxy group may reduce solubility compared to methoxy analogs but enhance it relative to benzyloxy derivatives.
  • Stability : Allyl ethers are prone to oxidation, whereas methoxy and benzyloxy groups are more stable. The hydrochloride salt form mitigates degradation of the free base .

Hazard Considerations

  • Simple naphthylamine derivatives (e.g., 552-46-5, 612-52-2) are well-documented carcinogens . The tetrahydro modification in the target compound and its analogs may reduce aromaticity and associated toxicity, though this requires validation.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and what intermediates are critical?

The synthesis of this naphthylamine derivative likely involves multi-step reactions, including:

  • Friedel-Crafts alkylation to construct the tetrahydro-naphthalene core.
  • Allyloxy group introduction via nucleophilic substitution or Mitsunobu reaction, leveraging the reactivity of the 5-position.
  • N,N-dimethylation using methylating agents like methyl iodide under basic conditions.
    Key intermediates include the non-alkylated tetrahydro-naphthalene precursor and the hydroxylated intermediate prior to allyloxy substitution. Purification steps (e.g., recrystallization, column chromatography) are essential to isolate the hydrochloride salt .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • NMR spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., allyloxy, chloro, and dimethylamino groups) and ring saturation.
  • Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns.
  • HPLC : For purity assessment, particularly to detect residual solvents or byproducts.
  • Elemental analysis : To validate the hydrochloride salt stoichiometry.
    Cross-referencing with computational predictions (e.g., NMR chemical shifts via DFT) enhances accuracy .

Q. How should researchers handle stability and storage of this hydrochloride salt?

  • Store in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis.
  • Monitor stability via accelerated degradation studies (e.g., 40°C/75% relative humidity) and periodic HPLC analysis. Stability profiles should align with ICH guidelines for hygroscopic salts .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for the allyloxy substitution step?

  • Quantum chemical calculations (e.g., DFT) model transition states and predict regioselectivity, particularly for the allyloxy group’s introduction at the 5-position.
  • Reaction path screening : Tools like the ICReDD platform integrate computational and experimental data to narrow optimal conditions (e.g., solvent polarity, catalyst choice) while minimizing trial-and-error approaches .
  • Molecular dynamics simulations assess steric effects from the N,N-dimethyl group, which may influence reaction rates .

Q. What strategies resolve contradictions in spectroscopic or reactivity data across studies?

  • Cross-validation : Combine NMR, X-ray crystallography (if crystals are obtainable), and IR spectroscopy to confirm structural assignments.
  • Solvent effects analysis : Replicate experiments in standardized solvents (e.g., DMSO-d6 vs. CDCl3) to assess tautomerism or aggregation.
  • Mechanistic studies : Use kinetic isotope effects or trapping experiments to clarify unexpected reactivity (e.g., competing pathways in chloro-substitution reactions) .

Q. How can researchers improve yield in the final N,N-dimethylation step?

  • Design of Experiments (DOE) : Systematically vary parameters (temperature, base strength, methylating agent stoichiometry).
  • Phase-transfer catalysis : Enhance reaction efficiency in biphasic systems.
  • In situ monitoring : Techniques like ReactIR track reaction progress and identify side reactions (e.g., over-alkylation) .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or solubility data?

  • Polymorphism screening : Perform differential scanning calorimetry (DSC) to detect polymorphic forms.
  • Purity reassessment : Contaminants (e.g., residual solvents) can alter physical properties; repeat analyses with rigorously purified batches.
  • Solvent recrystallization studies : Test multiple solvents to isolate the most stable crystalline form .

Methodological Resources

  • Structural databases : PubChem (CIDs 46462, 45856) provides SMILES, InChIKey, and related compounds for comparative studies .
  • Process optimization : Leverage ICReDD’s computational-experimental feedback loop for reaction design .
  • Analytical validation : Cross-reference spectral data with computational predictions (e.g., ACD/Labs NMR Suite) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.